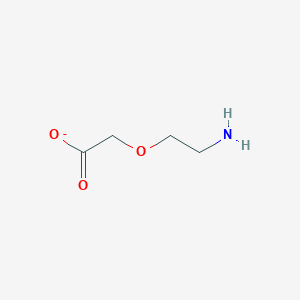

2-(2-Aminoethoxy)acetate

描述

Contextual Significance in Organic Synthesis and Biochemistry

The unique architecture of 2-(2-Aminoethoxy)acetate allows it to act as a bridge between different molecules, a role that is highly valued in both organic synthesis and biochemistry. In organic synthesis, it is frequently employed as a linker or spacer to connect various chemical entities. google.com Its hydrophilic nature, imparted by the ethylene (B1197577) glycol unit, can enhance the solubility of the resulting conjugates, which is particularly advantageous in the development of new materials and pharmaceuticals. chemimpex.comgoogle.com

In the realm of biochemistry, this compound serves as a crucial component in the construction of complex biomolecular structures. chemimpex.com It is utilized in bioconjugation to attach labels, probes, or drugs to biomolecules such as proteins and peptides. The presence of both an amino and a carboxyl group allows for controlled, directional linkage to complementary functional groups on biological targets. chemicalbook.com This capability is fundamental in creating tools for studying biological processes and for designing new therapeutic agents. chemimpex.com

Scope of Academic Research Focus

Academic research on this compound is broad, reflecting its utility as a versatile chemical tool. A significant area of investigation involves its application in peptide and polymer chemistry. Researchers have incorporated this compound units into peptide backbones and as N-terminal modifications to influence the structure and properties of peptides. google.com In polymer science, it is used as a monomer or modifying agent to introduce specific functionalities into polymer chains, thereby altering their chemical and physical characteristics.

Another major focus of academic inquiry is its use in the development of bioconjugates and probes. For instance, it has been used in the synthesis of chemically modified peptide nucleic acids (PNAs) for DNA detection. chemicalbook.com Its role as a linker is also explored in the creation of fluorescent probes for applications like electrochemical impedance spectroscopy and fluorescence resonance energy transfer (FRET) measurements. biosynth.com Furthermore, studies have investigated its involvement in biological pathways, such as its identification as an intermediate in the metabolic degradation of morpholine (B109124) by certain bacteria. asm.orgasm.orgnih.gov Research also extends to its use in the development of drug delivery systems and in the study of enzyme inhibition and protein-protein interactions. chemimpex.combiosynth.com

Chemical Data of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | nih.gov |

| Molecular Formula | C6H13NO4 | biosynth.comchemicalbook.com |

| Molecular Weight | 163.17 g/mol | biosynth.comnih.govchemicalbook.com |

| Appearance | White to off-white crystalline powder | chemicalbook.com |

| Boiling Point | 323.8 °C at 760 mmHg | |

| Density | 1.177 g/cm3 | |

| InChI Key | RUVRGYVESPRHSZ-UHFFFAOYSA-N | nih.gov |

| SMILES | C(COCCOCC(=O)O)N | nih.gov |

| CAS Number | 134978-97-5 | biosynth.comchemicalbook.com |

Derivatives of this compound in Research

| Derivative Name | Abbreviation | Protecting Group | Application Area |

| fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Fmoc-AEEA | Fmoc | Solid-phase peptide synthesis |

| tert-butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Boc-AEEA | Boc | Organic and peptide synthesis |

| benzyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Z-AEEA | Z | Organic and peptide synthesis |

| allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Alloc-AEEA | Alloc | Organic and peptide synthesis |

Source: google.comgoogle.com

Structure

2D Structure

3D Structure

属性

分子式 |

C4H8NO3- |

|---|---|

分子量 |

118.11 g/mol |

IUPAC 名称 |

2-(2-aminoethoxy)acetate |

InChI |

InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7)/p-1 |

InChI 键 |

GNRLUBOJIGSVNT-UHFFFAOYSA-M |

规范 SMILES |

C(COCC(=O)[O-])N |

同义词 |

2-(2-aminoethoxy)acetate 2-(2-aminoethoxy)acetic acid |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Aminoethoxy Acetate

Established Synthetic Routes

Multi-Step Approaches from Defined Precursors

A further example of a multi-step synthesis starts with 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) and dibenzylamine. patsnap.com The reaction, carried out in the presence of potassium carbonate and sodium bromide in acetonitrile, produces the N,N-dibenzylated intermediate. patsnap.com This is followed by oxidation of the alcohol to the carboxylic acid. The benzyl (B1604629) groups are then removed to yield the final product. patsnap.com

Role of Protective Group Chemistry in Synthesis

Protective group chemistry is fundamental to the successful synthesis of 2-(2-Aminoethoxy)acetate, preventing unwanted side reactions at the reactive amino and hydroxyl functionalities. organic-chemistry.orgjocpr.com In the synthesis starting from 2-(2-aminoethoxy)ethanol, the amino group is protected by dibenzylation. google.com This allows for the selective alkylation of the hydroxyl group. google.com The benzyl groups are later removed by hydrogenolysis. wiley.com

In another approach, a phthalimido group is used to protect the amine. google.comgoogle.com This group is introduced via the Gabriel synthesis and is stable to the oxidation conditions required to convert the alcohol to the carboxylic acid. google.comgoogle.com The phthalimido group is typically removed using hydrazine (B178648). google.comgoogle.com

The use of fluorenylmethoxycarbonyl (Fmoc) is also prevalent, particularly for protecting the final amino acid product. google.comgoogle.com This protection strategy is orthogonal to many other protecting groups, meaning it can be removed under specific conditions (typically basic) without affecting other protected groups. organic-chemistry.orgwikipedia.org Other protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) have also been utilized for producing various derivatives of this compound. google.com The strategic selection of protecting groups is crucial for achieving high yields and purity in these multi-step syntheses. organic-chemistry.orgwiley.com

Novel and Optimized Synthesis Strategies

In an effort to improve upon traditional methods, researchers have developed more efficient and economical synthetic routes for this compound and its derivatives.

Strategies for Streamlined Intermediate Management

A key aspect of optimized syntheses is the management of intermediates without the need for isolation. google.com In one such strategy, the reaction sequence is designed so that byproducts can be easily removed. For example, after the formation of an azide (B81097) intermediate from 2-[2-(2-chloroethoxy)ethoxy]-ethanol, the resulting salt byproduct is simply removed by filtration. google.comgoogle.com Following the subsequent Staudinger reaction and hydrolysis to form the amine, the water-insoluble triphenylphosphine (B44618) oxide and any unreacted triphenylphosphine are also removed by filtration. google.com This avoids complex purification steps like column chromatography for the intermediates. google.com

Azide-Based Synthetic Pathways

Azide-based pathways have emerged as a powerful alternative for the synthesis of this compound. google.comgoogle.com A common starting material for this route is 2-[2-(2-chloroethoxy)ethoxy]-ethanol, which is converted to the corresponding azide using sodium azide in N,N-dimethylformamide (DMF). google.comgoogle.com The azide is then reduced to the amine. One method for this reduction is the Staudinger reaction, which involves reacting the azide with triphenylphosphine followed by hydrolysis. google.comgoogle.com This method is advantageous as it proceeds under mild conditions. google.comgoogle.com Alternatively, hydrogenation can be employed for the reduction of the azide group. nih.gov The use of azides provides a direct and often high-yielding route to the desired amino functionality. google.comacs.org

Chemical Reactivity and Reaction Mechanisms of 2 2 Aminoethoxy Acetate

Fundamental Reaction Pathways of Amine and Carboxylic Acid Functional Groups

The reactivity of 2-(2-Aminoethoxy)acetate is dominated by its two terminal functional groups: a nucleophilic primary amine and an acidic carboxyl group. evitachem.com These groups can react independently or be used in concert for conjugation and polymerization.

The primary amine group is nucleophilic and readily reacts with a variety of electrophiles. Common reactions include:

Amide Bond Formation: The amine group reacts with carboxylic acids, acid chlorides, or activated esters (such as N-hydroxysuccinimide (NHS) esters) to form stable amide linkages. This is a cornerstone of its use as a linker molecule. chemicalbook.comlookchem.com

Reaction with Carbonyls: It can react with aldehydes and ketones to form Schiff bases or imines, which can be subsequently reduced to form stable secondary amines. chemicalbook.com

The carboxylic acid group can undergo reactions typical of carboxylates, including:

Amide Bond Formation: In the presence of activating agents like carbodiimides (e.g., EDC, DCC) or other coupling reagents (e.g., HATU), the carboxylic acid can be coupled with primary amines to form amide bonds. chemicalbook.comlookchem.com

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions.

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Table 1: Summary of Fundamental Reactions

| Functional Group | Reagent Type | Product | Bond Type |

|---|---|---|---|

| Amine (-NH₂) | Carboxylic Acids, Activated Esters | Amide | Amide |

| Aldehydes, Ketones | Imine (Schiff Base) | Imine | |

| Carboxylic Acid (-COOH) | Primary Amines (+ Activator) | Amide | Amide |

| Alcohols | Ester | Ester | |

| Reducing Agents | Alcohol | C-O |

Mechanisms of Molecular Transformations and Derivatization

The bifunctional nature of this compound (AEEA) makes it an ideal spacer or linker for creating more complex molecules. Derivatization often involves protecting one functional group while the other is being modified, allowing for precise, stepwise synthesis.

A common strategy involves the protection of the amine terminus to allow for selective reaction at the carboxyl end. Several protecting groups are utilized for this purpose, leading to a range of useful AEEA derivatives. google.comgoogle.com

Fmoc-AEEA (Fluorenylmethoxycarbonyl-AEEA): The Fmoc group is attached to the amine. This derivative is widely used in solid-phase peptide synthesis, where the Fmoc group can be cleaved under mild basic conditions. google.comgoogle.com

Boc-AEEA (tert-Butyloxycarbonyl-AEEA): The Boc group provides acid-labile protection of the amine, making it orthogonal to the base-labile Fmoc group. google.comgoogle.com

Z-AEEA (Benzyloxycarbonyl-AEEA): The Z group is another common amine protecting group, typically removed by hydrogenolysis. google.comgoogle.com

Alloc-AEEA (Allyloxycarbonyl-AEEA): The Alloc group can be selectively removed using palladium catalysis, offering another layer of orthogonal protection. google.comgoogle.com

One synthetic route to produce AEEA derivatives starts with 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com The process involves several steps:

Conversion of the chloride to an iodide using sodium iodide.

Reaction with potassium phthalimide (B116566) to form a phthalimido derivative, which protects the amine precursor.

Oxidation of the terminal alcohol to a carboxylic acid using an oxidizing agent like Jones reagent.

Removal of the phthalimido protecting group with hydrazine (B178648) hydrate (B1144303) to yield the free amine of AEEA. google.com

An alternative synthesis starts from 2-(2-aminoethoxy)ethanol, where the amine is first protected by dibenzylation. google.comgoogle.com The hydroxyl group is then alkylated using sodium hydride and methyl bromoacetate (B1195939) to form a methyl ester, which is subsequently hydrolyzed to the acid. Finally, removal of the benzyl (B1604629) protecting groups yields AEEA. google.comgoogle.com This free amino acid is often directly converted into a more stable and useful derivative, such as Fmoc-AEEA, by reacting it with Fmoc-Cl. google.com These transformations underscore the molecule's role as a versatile building block for constructing larger, functionalized molecules. google.com

Table 2: Common Derivatives of this compound

| Derivative Name | Protecting Group | Abbreviation |

|---|---|---|

| Fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Fmoc | Fmoc-AEEA |

| tert-Butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Boc | Boc-AEEA |

| Benzyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Z | Z-AEEA |

| Allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Alloc | Alloc-AEEA |

Oxidative Cleavage Mechanisms

While AEEA can undergo oxidation at its functional groups, one of the most significant oxidative cleavage mechanisms is related to its formation from the biodegradation of morpholine (B109124). nih.gov Studies on Mycobacterium species have shown that morpholine is degraded via a pathway where AEEA is a key intermediate. researchgate.net

The mechanism involves the enzymatic action of morpholine monooxygenase, which contains a cytochrome P450 catalytic subunit. researchgate.net This enzyme catalyzes the oxidative cleavage of the morpholine ring. Quantum chemical studies have elucidated the likely pathway for this C-N bond cleavage:

The reaction is initiated by the cytochrome P450 active site.

A critical step is the cleavage of the α-carbon-nitrogen (αC-N) bond within the morpholine ring. nih.govresearchgate.net

This ring-opening step results in the formation of 2-(2-aminoethoxy) acetaldehyde (B116499).

This aldehyde intermediate is then further oxidized to the corresponding carboxylic acid, yielding this compound. researchgate.net

This process is a notable example of an oxidative cleavage reaction that produces AEEA, highlighting a key biochemical pathway involving the molecule. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

2-(2-Aminoethoxy)acetate serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its dual functionality allows for controlled, sequential reactions, making it an invaluable intermediate. The primary amine can be readily protected with various groups such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butyloxycarbonyl (Boc), and Benzyloxycarbonyl (Z), enabling the selective reaction of the carboxylic acid moiety. google.comgoogle.com Subsequently, the protecting group can be removed to liberate the amine for further functionalization.

This strategic utility is particularly evident in the synthesis of peptide-based molecules and other complex structures where precise control over reactive sites is paramount. For instance, derivatives of this compound have been incorporated into the structure of N-terminal analogs of calcitonin gene-related peptide (CGRP). google.com The hydrophilic spacer provided by the this compound unit can also be used to modulate the physicochemical properties of the target molecule, such as solubility and bioavailability. lookchem.com

A notable application is its use as a linker in the creation of more complex molecules. For example, it has been used to link different molecular entities, such as in the synthesis of phosphatase recruiting chimeras (PHORCs), where it connects a phosphatase recruiting peptide to an endogenous binding motif. The ability to use protected versions, like tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate, allows for the selective deprotection of the carboxyl group under acidic conditions, facilitating the controlled synthesis of intricate molecular architectures. lookchem.com

Contributions to Solid-Phase Synthesis Methodologies

The unique structure of this compound has made it a significant contributor to the advancement of solid-phase synthesis techniques, which are crucial for the rapid and efficient production of peptides and other organic molecules. google.com

Integration in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), derivatives of this compound, particularly Fmoc-protected versions, are widely employed. google.comacs.org These reagents serve as linkers or spacers to be incorporated into peptide chains. acs.org The hydrophilic nature of the ethylene (B1197577) glycol backbone can improve the solvation of the growing peptide-resin complex, potentially leading to more efficient and higher-purity synthesis of long or difficult peptide sequences. google.com

A key application is in the synthesis of modified peptides where the this compound unit is attached to the side chain of an amino acid, such as lysine (B10760008), to introduce a specific functionality or to act as an attachment point for other molecules. acs.org For example, it has been used in the synthesis of GLP-1 receptor agonists like tirzepatide and semaglutide, where it forms part of the linker connecting the peptide to a fatty acid moiety. acs.org

Facilitation of Solid-Phase Organic Synthesis (SPOS)

The utility of this compound and its derivatives extends beyond peptides to the broader field of Solid-Phase Organic Synthesis (SPOS). google.com The principles that make it valuable in SPPS, such as its bifunctionality and the modulatory effect of its spacer, are equally applicable to the synthesis of small organic molecules on a solid support. google.comgoogle.com This allows for the generation of libraries of compounds for applications like drug discovery. google.com The use of these linkers facilitates the attachment of initial building blocks to the solid support and the subsequent elaboration of the molecular structure through a series of reactions, with the final product being cleaved from the resin.

Design and Synthesis of Functionalized Resins and Polymers

The properties of this compound are also harnessed in the design and creation of novel polymeric materials and resins with tailored characteristics.

Engineering of Polymeric Backbones for Specific Properties

By incorporating this compound as a monomer or a modifying agent, chemists can engineer polymeric backbones with specific functionalities. The introduction of the amino and carboxyl groups along the polymer chain can alter the physical and chemical properties of the resulting polymer, such as its solubility, hydrophilicity, and reactivity. mdpi.com This is crucial for developing specialty polymers for a range of industrial and research applications. sciengine.com The flexible ethylene glycol spacer can also influence the polymer's morphology and self-assembly behavior. sciengine.com

Development of Specialty Resins for High-Load Synthesis

A significant application of this compound derivatives is in the synthesis of "designer resins" for solid-phase synthesis. google.comgoogle.com Specifically, they are used to create high-load polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These resins exhibit excellent swelling characteristics in a broad range of solvents, from hydrophobic ones like toluene (B28343) to hydrophilic ones like water, which can enhance synthetic efficiency. google.com

By using derivatives like Fmoc-AEEA in conjunction with an aminomethylated polystyrene (AMS) resin, it is possible to create resins with a higher loading capacity (e.g., around 0.6 mmol/g) compared to traditional PEG-PS resins. google.comgoogle.com This allows for the synthesis of larger quantities of the target molecule per gram of resin. google.com The ability to vary the content of the PEG-like component allows for the optimization of the resin's physicochemical properties versus its loading capacity. google.comgoogle.com

Below is a table summarizing the properties of some resins developed using this compound derivatives:

| Resin Type | Key Feature | Typical Loading Capacity (mmol/g) | Reference |

| Polystyrene-Polyethylene Glycol-like (PPL) | High load, excellent swelling | ~0.6 | google.com |

| "Designer Resins" | Tunable physicochemical properties | Variable | google.comgoogle.com |

| PEG-PS Resins | Improved solvation | 0.1 - 0.4 | google.comgoogle.com |

Utility in Bioconjugation Strategies

The compound this compound, often referred to as AEEA, and its derivatives are pivotal tools in the field of bioconjugation. Bioconjugation involves the chemical ligation of two molecules where at least one is a biomolecule, such as a protein or peptide. sigmaaldrich.com The unique structure of AEEA, featuring a terminal primary amine and a carboxylic acid separated by a flexible and hydrophilic diethylene glycol spacer, makes it an exceptionally versatile linker. This bifunctionality allows for the covalent attachment of different molecular entities, facilitating the creation of complex and functional biomolecular constructs. lookchem.com

Development of Molecular Linkers for Biomolecule Conjugation

The fundamental application of this compound in bioconjugation lies in its role as a heterobifunctional linker. google.com Its amino group can react with carboxylic acids, activated esters, or carbonyls to form stable amide bonds, while its carboxyl group can be coupled with primary amines, also forming an amide linkage, typically in the presence of activating agents. This dual reactivity is essential for tethering biomolecules like proteins and peptides to other molecules, including labels, probes, or drugs.

The polyethylene (B3416737) glycol (PEG)-like nature of the AEEA spacer enhances the solubility and stability of the resulting bioconjugates. lookchem.comgoogle.com This is particularly advantageous when working with hydrophobic molecules, as the hydrophilic spacer can mitigate aggregation and improve biocompatibility. google.com AEEA is a foundational component for building a variety of linkers used in synthesizing peptide nucleic acids (PNAs), where it serves to introduce a controlled space between the PNA and another functional group like biotin (B1667282) or rhodamine. umich.edu These short-chain PEG-like linkers provide flexibility in modulating both hydrophobicity and spacer length, which is crucial for ensuring the biological accessibility and function of the conjugated molecules. google.comgoogle.com

Below is a table detailing derivatives of AEEA used as molecular linkers.

Table 1: this compound Derivatives in Bioconjugation| Derivative Name | Abbreviation | Protecting Group(s) | Key Application |

|---|---|---|---|

| Fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Fmoc-AEEA | Fmoc | Solid-phase peptide synthesis. google.comgoogle.comgoogle.com |

| tert-Butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Boc-AEEA | Boc | Synthesis of PROTACs and ADCs. google.comgoogle.comchemsrc.com |

| Benzyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Z-AEEA | Z | General peptide synthesis. google.comgoogle.com |

| Allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid | Alloc-AEEA | Alloc | Orthogonal protection strategies in peptide synthesis. google.comgoogle.com |

Construction of Complex Bioconjugates (e.g., PROTACs, Antibody-Drug Conjugates)

The structural attributes of AEEA linkers are highly sought after for the construction of sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). chemsrc.com

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. chemsrc.compnas.org The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG-based linkers derived from AEEA are frequently used. chemsrc.combroadpharm.com These linkers, such as tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (NH2-PEG2-C2-Boc), provide the necessary length and flexibility for the formation of a stable ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient protein degradation. chemsrc.compnas.org For instance, the BET degrader ARV-771 incorporates a linker to connect a BET-binding moiety to a VHL E3 ligase ligand, demonstrating improved efficacy in cellular models of castration-resistant prostate cancer compared to simple BET inhibitors. pnas.org

In the realm of ADCs, an antibody is linked to a cytotoxic drug, enabling targeted delivery of the payload to cancer cells. sigmaaldrich.comchemsrc.com AEEA-based linkers are used to attach the drug to the antibody. chemsrc.comacs.org The hydrophilic PEG spacer can help to maintain the solubility and stability of the ADC while minimizing immunogenicity. vulcanchem.com For example, AEEA derivatives have been incorporated into linker-drug constructs with payloads like MMAE and PBD dimer, which are then conjugated to antibodies such as trastuzumab to create potent ADCs. acs.org

The table below summarizes research findings on AEEA in complex bioconjugates.

Table 2: Research Findings on AEEA in PROTACs and ADCs| Bioconjugate Type | AEEA Derivative Used | Target/Application | Research Finding | Source(s) |

|---|---|---|---|---|

| PROTAC | Linker connecting BET-binding ligand and VHL E3 ligase ligand | BET Proteins (for Castration-Resistant Prostate Cancer) | The resulting PROTAC, ARV-771, led to tumor regression in a mouse xenograft model. | pnas.org |

| PROTAC | NH2-PEG2-C2-Boc | Androgen Receptor (AR) | Used in the synthesis of ARD-69, a highly potent PROTAC degrader of the Androgen Receptor for prostate cancer treatment. | chemsrc.com |

| ADC | Linker with MMAE or PBD dimer payloads | HER2 (using Trastuzumab antibody) | Efficient generation of highly potent DAR2 and DAR4 ADCs was achieved. | acs.org |

| ADC | NH2-PEG2-C2-Boc | General ADC synthesis | A non-cleavable 2-unit PEG ADC linker used in the synthesis of pyrrolobenzodiazepine antibody conjugates. | chemsrc.com |

Formation of Peptide-Liposome Crosslinks

AEEA derivatives have been instrumental in creating crosslinks between synthetic peptides and liposomes. google.comgoogle.com This strategy is often employed to enhance the immunogenic response to small synthetic peptides, which on their own may be poor immunogens. google.comgoogle.com By conjugating the peptide to a larger carrier like a liposome (B1194612), its visibility to the immune system can be significantly increased, making this approach valuable for the development of vaccines for infectious diseases and cancer. google.comgoogle.com

The heterobifunctional nature of the AEEA spacer allows for a controlled, covalent attachment of the peptide to the liposome surface. googleapis.com For example, a spacer such as maleyl-CH₂(CH₂OCH₂)₂COOH, derived from H₂NCH₂(CH₂OCH₂)₂COOH, has been used to crosslink peptides to liposomes through solution chemistry. google.comgoogle.com The liposome provides a matrix that can help in the selection and polymerization of specific peptides from a mixture. nih.gov

Synthesis of N-Terminal Analogs of Peptides

AEEA units have been successfully incorporated into peptides to create N-terminal analogs. google.comgoogle.com This modification can alter the peptide's physicochemical properties, such as hydrophilicity and conformation, potentially leading to improved biological activity, stability, or receptor accessibility. google.com

A notable example is the synthesis of N-terminal analogs of the calcitonin gene-related peptide (CGRP), where an AEEA unit was incorporated into the α-helical region of the peptide. google.comgoogle.comgoogle.com The synthesis is typically performed on a solid phase using an automated peptide synthesizer with standard Fmoc (Fluorenylmethyloxycarbonyl chloride) chemistry. google.com The Fmoc-protected AEEA derivative (Fmoc-AEEA) is coupled to the resin-bound peptide, extending the N-terminus with the flexible, hydrophilic spacer. google.comgoogle.com This strategic placement of the AEEA linker can modulate the peptide's interaction with its receptor. google.com The use of AEEA as a linker is also a key tool for the recognition of duplex DNA by linked peptide nucleic acids (bis-PNAs), which show an enhanced ability to bind through strand invasion. umich.edu More recently, a one-pot, metal-free method for Alloc (allyloxycarbonyl) group removal was demonstrated on a long peptide substrate by coupling Fmoc-AEEA-OH to a lysine residue in tirzepatide, a 39 amino acid peptide. acs.org

Biochemical Transformations and Pathways Involving 2 2 Aminoethoxy Acetate

Identification as a Metabolite in Biodegradation Processes

2-(2-Aminoethoxy)acetate has been identified as a crucial metabolite, particularly in the context of breaking down industrial chemicals.

This compound is a well-documented intermediate in the biodegradation pathway of morpholine (B109124), a xenobiotic compound used widely in industrial applications as a solvent and corrosion inhibitor. ijpras.comresearchgate.net Several bacterial strains, particularly from the genus Mycobacterium, have demonstrated the ability to use morpholine as their sole source of carbon and nitrogen. ijpras.comgrafiati.comnih.govnih.gov

In these degradation pathways, morpholine is cleaved to form this compound. nih.govnih.govresearchgate.net Studies using in situ nuclear magnetic resonance (NMR) have directly identified this compound and a subsequent metabolite, glycolate (B3277807), in the culture medium of Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 during morpholine degradation. nih.govnih.govnih.gov The degradation of morpholine by these bacteria typically proceeds via the formation of this compound, which is then further metabolized. researchgate.netresearchgate.net The concentration of this intermediate increases in the initial hours of biodegradation before it is consumed and disappears from the medium. nih.govasm.org This metabolic route, proceeding through this compound, is considered a common mechanism for morpholine degradation among various Mycobacterium strains. researchgate.netresearchgate.net

Table 1: Intermediates in Morpholine Biodegradation by Mycobacterium Strains

| Bacterial Strain | Key Intermediates Identified | Analytical Method |

| Mycobacterium aurum MO1 | This compound, Glycolate | In situ ¹H NMR nih.govresearchgate.netasm.org |

| Mycobacterium sp. strain RP1 | This compound, Glycolate | In situ ¹H NMR nih.govnih.govresearchgate.net |

| Mycobacterium strain MorG | This compound, Diglycolic acid | Not specified ijpras.com |

The biotransformation of morpholine into this compound is an enzymatic process. The initial and rate-determining step is the cleavage of a C-N bond in the morpholine ring. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by a specific enzyme known as morpholine monooxygenase. researchgate.netresearchgate.net This enzyme facilitates the biotransformation of morpholine, leading to the formation of 2-(2-aminoethoxy) acetaldehyde (B116499), which is then oxidized to 2-(2-aminoethoxy)acetic acid. researchgate.netresearchgate.net

The degradation pathway can then proceed via a glycolate route. ijpras.comresearchgate.net The enzymes required for the catabolism of glycolate have been found to be strongly induced in Mycobacterium strains grown on morpholine. ijpras.comnih.gov

Biochemical studies have provided strong evidence that a cytochrome P450 (CYP) monooxygenase is involved in the initial ring-cleavage step of morpholine degradation, which leads to the formation of this compound. ijpras.comresearchgate.netresearchgate.netnih.gov CYPs are a superfamily of enzymes known for their central role in the metabolism of xenobiotics. nih.govnih.govfrontiersin.orgresearchgate.net

The involvement of a CYP enzyme in the morpholine degradation pathway of Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 is supported by several lines of evidence. nih.govnih.gov Spectrophotometric analysis of cell extracts from morpholine-grown cultures revealed a characteristic carbon monoxide difference spectrum with a peak near 450 nm, indicative of a soluble cytochrome P450. grafiati.comnih.govnih.gov Furthermore, the degradation of morpholine and, consequently, the formation of this compound, is inhibited by metyrapone, a known cytochrome P450 inhibitor. nih.govresearchgate.netnih.govsigmaaldrich.com The degree of inhibition was shown to be dependent on the morpholine-to-metyrapone ratio. grafiati.comnih.gov These findings confirm the key role of a cytochrome P450 enzyme in the early stages of morpholine biodegradation, specifically catalyzing the C-N bond cleavage that initiates the formation of this compound. researchgate.netnih.gov

Enzymatic Biotransformation Mechanisms

Participation in Cellular Metabolic Cycles

While this compound itself does not directly participate in major central metabolic cycles like the tricarboxylic acid (TCA) cycle, its breakdown products are readily integrated into cellular metabolism. Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite derived from various sources, including acetate (B1210297), and it plays a pivotal role in both energy production and biosynthesis. nih.govmicrobialcell.com

In the context of morpholine biodegradation, this compound is further metabolized to compounds like glycolate and subsequently acetate. ijpras.comnih.govnih.gov Acetate can be converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACSS). nih.govnih.gov This acetyl-CoA can then enter the TCA cycle for energy generation or be used for anabolic processes such as the synthesis of fatty acids. nih.govfrontiersin.org Therefore, this compound serves as a precursor that feeds into central metabolic pathways through its degradation into smaller, universally metabolized molecules.

Table 2: Metabolic Fate of this compound Degradation Products

| Degradation Product | Key Converting Enzyme | Subsequent Metabolic Fate |

| Acetate | Acetyl-CoA Synthetase (ACSS) | Formation of Acetyl-CoA nih.govnih.gov |

| Acetyl-CoA | Citrate Synthase | Enters Tricarboxylic Acid (TCA) Cycle microbialcell.comfrontiersin.org |

| Acetyl-CoA | Fatty Acid Synthase (FASN) | De novo Fatty Acid Synthesis nih.gov |

Interactions with Biological Macromolecules and Enzymes

The chemical structure of this compound and its derivatives allows for interactions with various biological macromolecules, leading to modulatory effects on enzyme activity.

Derivatives of this compound are utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. smolecule.com The unique structure can also be incorporated into drug delivery systems. chemimpex.com

Research has shown that compounds containing the 2-(2-aminoethoxy)ethoxy)acetic acid structure can exhibit inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of serine proteases like matrix metalloproteinase-1 and urokinase plasminogen activator by binding to the enzyme's active site. biosynth.com Its functional groups, an amino group and a carboxylic acid group, allow it to form stable bonds with biomolecules such as proteins, which can lead to either enzyme inhibition or activation depending on the specific context and the target enzyme. chemimpex.com

Receptor Binding Studies

Direct receptor binding studies specifically for this compound are not extensively documented in publicly available literature. However, research on structurally similar compounds and derivatives provides insights into potential biological interactions.

A closely related compound, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) , which contains an additional ethoxy group, has been shown to bind to integrin receptors. biosynth.com Integrins are transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. nih.gov The ability of AEEA to interact with these receptors has led to its use as a linker molecule in the development of targeted therapies and diagnostic agents. biosynth.comnih.govlookchem.com For instance, AEEA has been incorporated as a hydrophilic spacer in the design of peptide-based drugs and fluorescent probes to study biological pathways. nih.govlookchem.com

Furthermore, derivatives of 2-(2-aminoethoxy)acetic acid have been utilized in the synthesis of ligands for various receptors. For example, a phthalimide-protected form of 2-(2-aminoethoxy)acetic acid was used in the solid-phase synthesis of peptide conjugates designed to target integrin receptors. researchgate.net Similarly, norendoxifen (B10796928) analogues containing a 4-(2-Aminoethoxy)phenyl group have demonstrated high binding affinity for the estrogen receptor. scispace.com Another area of research involves the synthesis of 4-(Aminoethoxy)indole derivatives, which have been studied for their affinity to dopamine (B1211576) D2 receptors. acs.org

These findings suggest that while data on this compound itself is scarce, its core structure is a relevant component in molecules designed to interact with specific biological receptors. The amino and acetate functionalities provide points for chemical modification, allowing for the creation of derivatives with tailored receptor binding properties.

Table 2: Receptor Binding Data for Compounds Structurally Related to this compound

| Compound/Derivative Class | Receptor Target(s) | Research Context | Reference |

|---|---|---|---|

| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) | Integrin Receptors | Used as a linker for targeted drug delivery and as a fluorescent probe. | biosynth.comnih.gov |

| Phthalimide-protected 2-(2-aminoethoxy)acetic acid | Integrin Receptors | Used in solid-phase synthesis of peptide-PEG conjugates. | researchgate.net |

| Norendoxifen analogues with 4-(2-Aminoethoxy)phenyl group | Estrogen Receptor | Investigated for high binding affinity. | scispace.com |

| 4-(Aminoethoxy)indole derivatives | Dopamine D2 Receptors | Studied for structure-activity relationships as potential D2 partial agonists. | acs.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Application as an Analytical Reference Standard

The availability of 2-(2-Aminoethoxy)acetate as an analytical standard is essential for the accurate quantification and identification in complex biological and environmental samples. While not as common as some other reagents, it and its derivatives, such as benzyl (B1604629) this compound and methyl this compound hydrochloride, are available from specialty chemical suppliers. cymitquimica.comsigmaaldrich.comsigmaaldrich.com These standards are often used in research settings, for instance, in the synthesis of more complex molecules or as a reference material in metabolic studies. google.comgoogle.com The purity of these standards is typically assessed by methods like High-Performance Liquid Chromatography (HPLC), with purities often exceeding 95%. evitachem.com

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the formation and consumption of metabolites in real-time. In the context of morpholine (B109124) biodegradation, in-situ ¹H NMR spectroscopy has been instrumental in identifying this compound as a key intermediate. researchgate.netresearchgate.net This non-destructive technique allows for the direct analysis of the incubation medium, providing unambiguous identification of metabolites without the need for extensive sample preparation. researchgate.net

Researchers have successfully monitored the kinetics of morpholine degradation by integrating the signals of the various metabolites in the ¹H NMR spectra. researchgate.net This has allowed for the quantitative analysis of the conversion of morpholine to this compound and its subsequent breakdown to other compounds like glycolate (B3277807). researchgate.netresearchgate.net The use of NMR has been pivotal in confirming the involvement of specific enzymes, such as cytochrome P-450, in the initial C-N bond cleavage of the morpholine ring to form this compound. researchgate.net

While specific NMR data for this compound is not widely published, data for the structurally similar compound 2-(2-Aminoethoxy)ethanol is available and provides an indication of the expected chemical shifts. chemicalbook.comnih.gov Furthermore, NMR has been extensively used to characterize various derivatives of (2-aminoethoxy)boranes, demonstrating the utility of ¹H, ¹³C, ¹¹B, and ¹⁵N NMR in elucidating the complex structures of related compounds. researchgate.netcapes.gov.br

Table 1: Representative ¹H NMR Data for a Structurally Related Compound

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| 2-(2-Aminoethoxy)ethanol | CDCl₃ | 3.70 | -OCH₂- |

| 3.56 | -CH₂OH | ||

| 3.52 | -OCH₂- | ||

| 2.87 | -CH₂NH₂ |

Data sourced from spectral information for 2-(2-Aminoethoxy)ethanol. chemicalbook.com

Mass Spectrometry (MS) for Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It is particularly useful for identifying intermediates in complex mixtures. Ionspray mass spectrometry has been used to confirm the presence of this compound in bacterial cultures degrading morpholine. researchgate.net

In these studies, analyses were performed directly on the incubation medium. In the positive ion mode, signals corresponding to the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts of this compound, were clearly detected, confirming its formation. researchgate.net Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) have also been employed for the characterization of derivatives of related compounds, highlighting the versatility of MS in structural analysis. google.comgoogle.com The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, aiding in the differentiation of isomers and the elucidation of molecular structures. nih.gov

Table 2: Mass Spectrometry Parameters for Intermediate Detection

| Parameter | Specificity |

|---|---|

| Ionization Mode | Electrospray Ionization (Positive/Negative) |

| Needle Voltage | +4.5 kV / -4.5 kV |

| Interface Temperature | 350 °C |

| Scan Range (m/z) | 50 - 200 |

Adapted from parameters used for the analysis of morpholine degradation intermediates. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and related amino acid derivatives. evitachem.combevital.nospringernature.com

Due to the polar nature of amino acids and their derivatives, pre-column derivatization is often necessary to improve their chromatographic behavior and detection. bevital.nosigmaaldrich.comnih.gov Common derivatization reagents include o-phthaldialdehyde (OPA) and phenylisothiocyanate (PITC), which render the analytes more suitable for reversed-phase HPLC analysis. bevital.nospringernature.com The choice of derivatization agent and chromatographic conditions is crucial for achieving reliable and sensitive quantification, especially in complex physiological samples. bevital.no

Gas Chromatography (GC) can also be utilized for the analysis of amino compounds, typically after derivatization to increase their volatility. sigmaaldrich.comresearchgate.net Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting derivatives can be readily analyzed by GC-MS, which provides both chromatographic separation and mass spectrometric identification. sigmaaldrich.com

Table 3: Comparison of Chromatographic Derivatization Techniques

| Technique | Derivatization Reagent | Advantages |

|---|---|---|

| Reversed-Phase HPLC | o-phthaldialdehyde (OPA) | High sensitivity, simplicity, speed for primary amino acids. bevital.no |

| Reversed-Phase HPLC | Phenylisothiocyanate (PITC) | Excellent for secondary amino acids. springernature.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the formation mechanism of 2-(2-Aminoethoxy)acetate. Studies have focused on the oxidation of morpholine (B109124), a common industrial chemical, for which this compound is a key intermediate in its biodegradation pathway. researchgate.net

Research has shown that the enzymatic degradation of morpholine can be catalyzed by cytochrome P450 monooxygenase. researchgate.netresearchgate.net Quantum chemical modeling of this process reveals a multi-step reaction pathway. The reaction initiates with the hydroxylation of morpholine through a hydrogen atom abstraction and rebound mechanism. researchgate.net The resulting hydroxylated intermediate then undergoes an intramolecular hydrogen atom transfer, which leads to the cleavage of a C-N bond. researchgate.net This ring-opening step is identified as the rate-determining step in the formation of the precursor, 2-(2-aminoethoxy) acetaldehyde (B116499). researchgate.net Subsequent oxidation of this acetaldehyde derivative yields this compound. researchgate.net

Computational studies have also highlighted the role of the enzymatic environment. The presence of a water molecule in the active site can significantly lower the energy barrier for the C-N bond cleavage by stabilizing the transition state. researchgate.netresearchgate.net These quantum chemical investigations provide a detailed, molecular-level picture of the reaction coordinates and energetics, which is crucial for understanding the biotransformation of related compounds. rsc.org

| Computational Method | System Studied | Key Findings | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Oxidation of morpholine by a model of the cytochrome P450 active site. | The reaction proceeds via hydrogen abstraction, followed by C-N bond cleavage, which is the rate-determining step. researchgate.net | researchgate.net |

| DFT | The role of water in the C-N bond cleavage step. | An explicit water molecule lowers the energy barrier for the reaction by forming a less strained, hexagonal transition state. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| DFT | Comparison of low spin (doublet) and high spin (quartet) states. | The reaction is concerted in the low spin state, while it is stepwise in the high spin state. researchgate.net | researchgate.net |

Molecular Modeling and Simulation Approaches for Biological Interactions

Molecular modeling and simulation are essential computational techniques used to mimic the behavior of molecules and their interactions with biological systems. pitt.edu These methods, ranging from molecular mechanics to quantum mechanics/molecular mechanics (QM/MM), allow for the investigation of how a molecule like this compound might interact with proteins, enzymes, or cell membranes. pitt.edubeta-sheet.org

Given that this compound is a product of the enzymatic degradation of morpholine by cytochrome P450, molecular modeling could be employed to study its behavior within the enzyme's active site. researchgate.netresearchgate.net For instance, molecular dynamics (MD) simulations could predict the binding affinity of the compound to the enzyme and map its diffusion pathway out of the active site. beta-sheet.org Such simulations provide insights into the dynamic nature of these interactions, which are not apparent from static models. beta-sheet.org

Furthermore, related amino-functionalized molecules are used as linkers in bioconjugation to modify the surface of cells or to enhance the delivery of therapeutic agents. Molecular modeling can be used to simulate how the structural and chemical properties of this compound—such as its polarity, size, and flexibility—might influence its interaction with biological macromolecules and cellular surfaces. These computational approaches are invaluable for predicting potential biological activity and for guiding the design of new molecules with specific functions. pitt.edu

Computational Insights into Electronic Structure and Reactivity

Computational chemistry provides deep insights into the electronic structure of this compound, which dictates its chemical reactivity. Methods like DFT are used to calculate various electronic properties, including molecular orbital energies, charge distribution, and electrostatic potential. researchgate.netmdpi.com

The electronic structure is characterized by the interplay between the electron-donating amino group and the electron-withdrawing acetate (B1210297) group, mediated by the ethoxy bridge. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com

DFT calculations on the precursor, 2-(2-aminoethoxy) acetaldehyde, show specific bond lengths and Mulliken charge distributions that are key to its reactivity. researchgate.net For instance, after the ring opening of morpholine, the newly formed C=O double bond has a calculated distance of approximately 1.27 Å. researchgate.net Similar calculations for this compound would reveal the electron density distribution across the molecule, highlighting the nucleophilic character of the amino group and the electrophilic nature of the carbonyl carbon in the acetate group. This information is fundamental for predicting how the molecule will react with other chemical species.

| Property | Compound | Value/Description | Significance | Source |

|---|---|---|---|---|

| αC-O Bond Distance | 2-(2-aminoethoxy) acetaldehyde | 1.27 Å | Confirms the formation of a double bond after morpholine ring opening. | researchgate.net |

| αC-N Bond Distance | 2-(2-aminoethoxy) acetaldehyde | 1.80 Å | Indicates the cleavage of the ring's C-N bond. | researchgate.net |

| HOMO→LUMO Transition | Ethyl-2-(4-aminophenoxy) acetate | Calculated at 286 nm | Corresponds to the main electronic transition observed in UV/Vis spectra, indicating reactivity. | mdpi.com |

| Molecular Orbitals | Vinyl ether systems | HOMO is primarily from the C-C π-bond and oxygen lone pairs. | Electron-donating groups raise the HOMO energy, influencing reactivity. |

Future Research Directions and Emerging Applications

Explorations in Sustainable Chemical Synthesis Methodologies

The traditional synthesis of 2-(2-Aminoethoxy)acetate (AEEA) and its derivatives often involves multiple steps and costly reagents. google.com Future research is increasingly focused on developing more sustainable and economical synthesis routes.

One area of exploration is the development of "green" synthesis pathways. This includes the use of more environmentally benign catalysts and solvents. researchgate.netunibe.ch For instance, research into the catalytic hydrogenation of nitro precursors could reduce the reliance on toxic reagents like hydrazine (B178648). vulcanchem.com Another approach involves improving reaction efficiency to achieve higher yields and minimize waste. Novel synthetic schemes that avoid the isolation and purification of intermediates are being investigated to make the process more economical and convenient. google.comgoogle.com For example, a method starting from 2-[2-(2-chloroethoxy)ethoxy]-ethanol involves conversion to an azide (B81097), followed by a Staudinger reaction, which has been shown to be a high-yield process. google.com

The development of scalable, cost-effective synthesis is crucial for expanding the industrial applications of AEEA and its derivatives. thieme-connect.com Research efforts are aimed at optimizing reaction conditions and utilizing readily available starting materials to drive down production costs. google.comthieme-connect.com The table below summarizes different approaches to AEEA synthesis, highlighting the shift towards more sustainable methods.

| Synthesis Approach | Key Features | Starting Material Example | Potential Advantages | Reference |

|---|---|---|---|---|

| Prior Art Multi-Step Synthesis | Involves protection/deprotection steps, multiple intermediates. | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Established but can be costly and have lower overall yield. | google.com |

| Improved High-Yield Synthesis | Economical and convenient by not requiring isolation of intermediates. | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Higher overall yield (over 75%), more cost-effective. | google.comgoogle.com |

| "Green" Chemistry Routes | Focus on using less toxic reagents and more environmentally friendly catalysts. | Nitro precursors | Reduced environmental impact. | unibe.chvulcanchem.com |

| Scalable Process Development | Optimization of reaction conditions for large-scale production. | 2-(2-aminoethoxy)ethanol | Enables broader industrial application by reducing costs. | thieme-connect.com |

Innovations in Advanced Bioconjugate Chemistry

The hydrophilic and flexible nature of the AEEA backbone makes it an ideal linker molecule in bioconjugation, a field focused on chemically linking molecules to proteins, peptides, or nucleic acids. google.comnih.gov AEEA and its derivatives are frequently used as polyethylene (B3416737) glycol (PEG)-like spacers to improve the solubility and stability of bioconjugates. google.comlookchem.com

Future research in this area is focused on creating more sophisticated and targeted therapeutic and diagnostic agents. AEEA is a key component in the development of:

Antibody-Drug Conjugates (ADCs): The AEEA linker can connect a potent drug molecule to a monoclonal antibody, which then targets specific cells, such as cancer cells.

PROTACs (Proteolysis Targeting Chimeras): In PROTACs, AEEA can serve as the linker that connects a protein-targeting ligand to an E3 ligase-binding moiety, leading to the degradation of the target protein.

Peptide and Nucleic Acid Modification: AEEA is used to modify peptides and peptide nucleic acids (PNAs) to enhance their biological activity or to attach other functional molecules like fluorophores. mdpi.comchemicalbook.com For example, incorporating AEEA units into the helical region of peptides has been explored. google.comgoogle.com

Innovations are also being made in the chemistry of conjugation itself. The terminal amine and carboxyl groups of AEEA allow for a variety of coupling reactions, forming stable amide bonds with target molecules. chemicalbook.com The development of heterobifunctional cross-linkers based on the AEEA scaffold is an active area of research, enabling the connection of two different biomolecules with high specificity.

| Application Area | Role of this compound | Example of Bioconjugate | Potential Impact | Reference |

|---|---|---|---|---|

| Targeted Drug Delivery | Linker between antibody and cytotoxic drug. | Antibody-Drug Conjugates (ADCs) | Increased therapeutic efficacy and reduced side effects in cancer therapy. | |

| Targeted Protein Degradation | Flexible linker in chimeric molecules. | PROTACs | Novel therapeutic modality for "undruggable" proteins. | |

| Peptide Therapeutics | Modifier to enhance peptide properties. | Modified Calcitonin Gene-Related Peptide (CGRP) analogues | Improved pharmacological profiles of peptide drugs. | google.comgoogle.com |

| Nucleic Acid Probes | Backbone component for synthetic nucleic acids. | Peptide Nucleic Acid (PNA) conjugates | Enhanced DNA detection and diagnostic tools. | mdpi.comchemicalbook.com |

Advances in Environmental Bioremediation Strategies

Bioremediation utilizes biological systems to remove environmental pollutants. wikipedia.org Research has identified this compound as a key intermediate in the microbial degradation of morpholine (B109124), a widespread industrial solvent and environmental pollutant. researchgate.netresearchgate.netnih.gov

Studies have shown that certain bacteria, particularly of the Mycobacterium genus, can use morpholine as a source of carbon and nitrogen. researchgate.netresearchgate.net The degradation pathway involves a cytochrome P-450 monooxygenase enzyme that catalyzes the initial cleavage of the morpholine ring to form 2-(2-aminoethoxy)acetaldehyde, which is then oxidized to this compound. nih.gov This intermediate is further broken down into simpler, non-toxic compounds like glycolate (B3277807) and ethanolamine. researchgate.netnih.govresearchgate.net

Future research in this domain is focused on harnessing these microbial pathways for practical bioremediation applications. mdpi.comfrontiersin.org This includes:

Biostimulation: Enhancing the activity of native morpholine-degrading microbes in contaminated sites by providing necessary nutrients. wikipedia.org

Bioaugmentation: Introducing specialized microbial strains with high degradation efficiency into contaminated soil or water.

Metagenomic Approaches: Using advanced sequencing to identify novel genes and metabolic pathways from microbial communities, which could lead to more efficient degradation strategies. nih.gov

Understanding the complete metabolic network and the factors that regulate it is crucial for developing robust and efficient bioremediation technologies for morpholine and potentially other related cyclic amines. frontiersin.org

Expanding the Scope of Material Science Applications

The distinct properties of this compound are being explored for the creation of advanced materials with tailored functionalities. Its ability to be incorporated into polymer structures opens up possibilities for developing new materials with specific chemical and physical characteristics.

Emerging applications in material science include:

Specialized Polymers and Resins: AEEA derivatives are used to synthesize polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These resins exhibit excellent swelling characteristics in polar solvents, making them valuable in solid-phase peptide synthesis and organic synthesis for drug discovery. google.comgoogle.com

Advanced Electronics: In a notable application, this compound has been used as an additive in the fabrication of metal halide perovskite films. Research has shown that its multifunctional groups can facilitate the oriented growth of perovskite crystals and passivate defects, leading to the development of high-performance near-infrared (NIR) perovskite light-emitting diodes (LEDs).

Biocompatible Materials: The hydrophilic nature of the AEEA backbone makes it suitable for creating biocompatible materials like hydrogels for tissue engineering applications.

Functional Surfaces: The compound can be used to functionalize surfaces, for example, by reacting it with epoxide functionalities through ring-opening to introduce a DASA (donor-acceptor Stenhouse adduct) precursor, which is a type of photoswitchable molecule. nih.gov

Future research will likely expand the use of AEEA as a versatile building block in creating smart materials, functional coatings, and advanced polymer composites for a wide range of technological applications.

常见问题

Basic: What are the standard synthetic routes for 2-(2-Aminoethoxy)acetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves sequential etherification and esterification steps. A common route starts with ethylene glycol derivatives reacting with chloroacetic acid under basic conditions to form ether intermediates, followed by deprotection or functional group modification (e.g., Fmoc removal for amine activation) . Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during chloroacetate coupling minimizes side reactions like over-alkylation .

- Catalyst Use : Triethylamine or NaH enhances nucleophilic substitution efficiency in ether bond formation .

- Purification : Column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) isolates the product with >95% purity .

Advanced: How does this compound participate in microbial biodegradation pathways, and what analytical techniques confirm its intermediates?

Methodological Answer:

In Mycobacterium aurum M01, this compound is a key intermediate in morpholine degradation. The pathway involves:

Enzymatic Oxidation : Cytochrome P450 monooxygenases convert morpholine to 2-(2-aminoethoxy)acetaldehyde .

Dehydrogenation : Aldehyde dehydrogenase oxidizes the aldehyde to this compound .

Fragmentation : Diglycolate dehydrogenase cleaves the molecule into glycolate and glyoxylate .

Analytical Confirmation :

- ¹H-NMR : Peaks at δ 3.6–4.2 ppm (ether linkages) and δ 1.8–2.2 ppm (acetate) confirm structural intermediates .

- LC-MS : Identifies molecular ions (e.g., m/z 162.1 for this compound) and fragmentation patterns .

Advanced: What strategies are effective in conjugating this compound to nanoparticles for drug delivery, and how is conjugation efficiency assessed?

Methodological Answer:

Conjugation Strategies :

- Amide Coupling : Use EDC/NHS chemistry to link the amine group of this compound to carboxylated gold nanoparticles .

- Thiol-Au Binding : Modify the compound with a lipoic acid moiety (e.g., DOTA-LA derivatives) for stable Au-S bonds .

Efficiency Assessment : - UV-Vis Spectroscopy : Monitor plasmon resonance shifts (e.g., 520→530 nm for AuNPs) indicating surface modification .

- Fluorescence Quenching : Track Förster resonance energy transfer (FRET) between fluorophore-labeled compounds and nanoparticles .

Basic: What spectroscopic methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign ether (δ 3.5–4.5 ppm) and acetate (δ 170–175 ppm for carbonyl) groups. For hydrochloride salts, observe NH₃⁺ peaks at δ 7.5–8.5 ppm .

- FT-IR : Confirm ester C=O stretches at 1730–1750 cm⁻¹ and NH₂/NH₃⁺ vibrations at 3300–3500 cm⁻¹ .

- HPLC : Use C18 columns with 0.1% TFA in H₂O/MeOH gradients to assess purity (>98% by area under the curve) .

Advanced: How do structural modifications of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Ether Chain Length : Extending the ethoxy spacer (e.g., PEG₂ vs. PEG₃) increases steric hindrance, reducing SN2 reactivity by 30–50% .

- Protecting Groups : Boc-protected amines exhibit slower substitution rates compared to free amines (e.g., t₁/₂ of 2 h vs. 15 min with KOtBu) .

- Counterion Effects : Hydrochloride salts (vs. free bases) enhance solubility in polar aprotic solvents (e.g., DMF), accelerating reactions by 2-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。